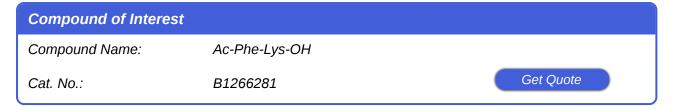


In-Depth Technical Guide: Ac-Phe-Lys-OH (CAS Number 14287-21-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-lysine (**Ac-Phe-Lys-OH**) is a dipeptide with the chemical formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol [1]. This synthetic peptide has garnered interest in biomedical research due to its potential as a building block for more complex molecules and as a model compound in studies of protein modification. Notably, it has been investigated as a substrate for enzymes like cathepsin B, which are often upregulated in tumor environments[2]. This guide provides a comprehensive overview of the available technical information on **Ac-Phe-Lys-OH**, including its physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ac-Phe-Lys-OH** are limited. However, based on its constituent amino acids and predicted values, the following information can be summarized.



Property	Value	Reference/Method
Molecular Formula	C17H25N3O4	[1]
Molecular Weight	335.4 g/mol	[1]
CAS Number	14287-21-9	[1]
Appearance	White to off-white solid	[1]
Boiling Point	681.2 ± 55.0 °C (Predicted)	[1]
Density	1.190 ± 0.06 g/cm ³ (Predicted)	[1]
pKa (Predicted)	3.31 ± 0.10 (Carboxylic Acid)	[1]
Isoelectric Point (pI) (Estimated)	~7.6	Estimated based on the pKa of the C-terminal carboxyl group (~3.3) and the ϵ -amino group of Lysine (~10.5), and the α -amino group being acetylated.
Storage Temperature	-15°C	[1]

Solubility:

Qualitative solubility information suggests that **Ac-Phe-Lys-OH**, being a peptide, is likely soluble in aqueous solutions, particularly at acidic or basic pH where the respective functional groups are protonated or deprotonated. Its solubility in organic solvents like DMSO and DMF is also anticipated, which is common for peptides of this size.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of **Ac-Phe-Lys-OH** are scarce. However, research on a conjugate of Ac-Phe-Lys with doxorubicin (Ac-Phe-Lys-PABC-doxorubicin) provides significant insights into its potential role as a substrate for cathepsin B and its involvement in cellular signaling pathways in cancer cells[2].

Cytotoxicity



The doxorubicin conjugate of **Ac-Phe-Lys-OH** has demonstrated dose-dependent cytotoxicity against human gastric cancer cells (MGC-803), with an IC₅₀ of 14.9 μ M[2]. This suggests that **Ac-Phe-Lys-OH** can be recognized and cleaved by cathepsin B, an enzyme overexpressed in many cancer cells, to release the cytotoxic agent. The cytotoxicity of **Ac-Phe-Lys-OH** alone has not been extensively reported.

Mechanism of Action of Ac-Phe-Lys-PABC-doxorubicin

Studies on the doxorubicin conjugate have elucidated a mitochondria-centered apoptotic pathway in MGC-803 cells, which involves[2]:

- Increased Reactive Oxygen Species (ROS) Generation: Treatment with the conjugate leads to a significant increase in intracellular ROS levels.
- Mitochondrial Damage: This is evidenced by a reduction in the mitochondrial membrane potential and mitochondrial swelling.
- Cell Cycle Arrest: The conjugate causes cell cycle arrest at the G2/S phase.
- Involvement of the ERK1/2 Signaling Pathway: The study observed a significant decrease in the phosphorylation of ERK1/2, suggesting its role in the induced apoptosis[2].

It is important to note that these findings are for the doxorubicin conjugate, and the effects of **Ac-Phe-Lys-OH** alone on these pathways remain to be investigated.

Experimental Protocols Enzymatic Synthesis of Ac-Phe-Lys-OH

This protocol is adapted from the α -chymotrypsin catalyzed synthesis of **Ac-Phe-Lys-OH**[3].

Materials:

- N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)
- L-lysine n-butyl ester
- α-chymotrypsin (from bovine pancreas)



- Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)
- Acetonitrile
- HPLC system for analysis

Procedure:

- Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution[3].
- Enzyme Addition: Initiate the reaction by adding α -chymotrypsin to a final concentration of 10 μ M[3].
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes[3].
- Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.
- Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Purification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of synthetic peptides like **Ac-Phe-Lys-OH**, which should be optimized for specific requirements.

Materials and Equipment:

- Crude Ac-Phe-Lys-OH
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)



Preparative reverse-phase HPLC system with a C18 column

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[4].
- Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a low percentage of Mobile Phase B to ensure binding to the column.
- Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved[4].
- Injection and Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve the best separation of the target peptide from impurities.
- Fraction Collection: Collect fractions corresponding to the peak of Ac-Phe-Lys-OH.
- Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC.
 Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of **Ac-Phe-Lys-OH** against a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MGC-803)
- Complete cell culture medium
- Ac-Phe-Lys-OH stock solution (dissolved in a suitable solvent like sterile water or DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates
- Microplate reader

Procedure:

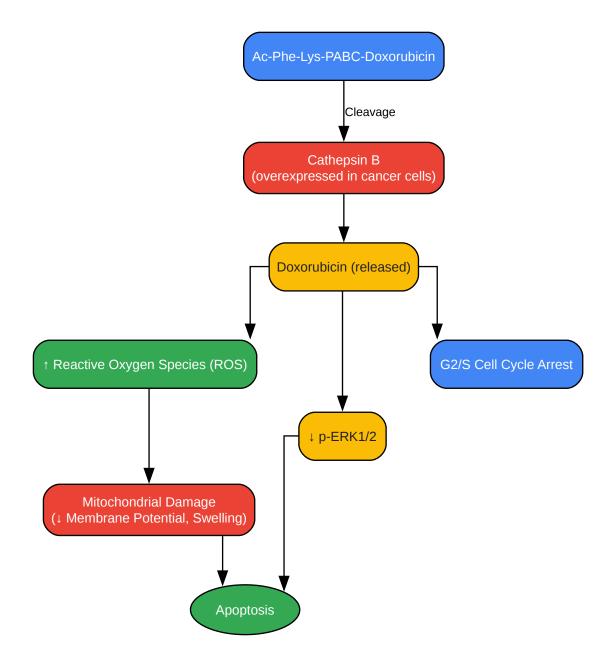
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of Ac-Phe-Lys-OH. Include a
 vehicle control (solvent alone) and a positive control for cytotoxicity.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

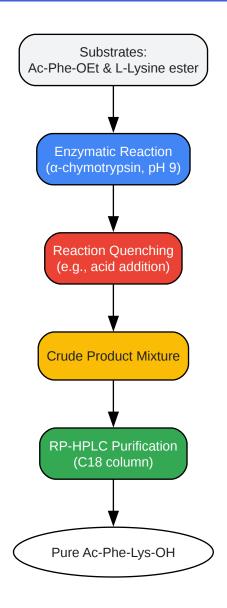
Proposed Signaling Pathway for Ac-Phe-Lys-PABC-doxorubicin Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the apoptosis induced by the doxorubicin conjugate of **Ac-Phe-Lys-OH** in MGC-803 cancer cells, based on the findings of a study by Li et al. (2018)[2]. It is important to reiterate that this pathway has not been demonstrated for **Ac-Phe-Lys-OH** alone.









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